molecular formula C23H28N4O4 B11560191 N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11560191
M. Wt: 424.5 g/mol
InChI Key: NOWKRSQCDCPRLZ-BUVRLJJBSA-N
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Description

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide is a complex organic compound with a unique structure that includes a cyclohexyl group, a nitrophenyl group, and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(4-methylphenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-[cyclohexyl(methyl)amino]-5-nitrobenzaldehyde under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and methylphenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The nitrophenyl group can participate in redox reactions, while the cyclohexyl and methylphenoxy groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-methoxyphenyl)methylidene]-2-cyanoacetohydrazide
  • 2-amino-5-cyano-N’-[(4-methoxyphenyl)methylidene]-8-methyl-6-oxo-6H-1-benzoxocine-3-carbohydrazide

Uniqueness

N’-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]-2-(4-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H28N4O4

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(E)-[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C23H28N4O4/c1-17-8-11-21(12-9-17)31-16-23(28)25-24-15-18-14-20(27(29)30)10-13-22(18)26(2)19-6-4-3-5-7-19/h8-15,19H,3-7,16H2,1-2H3,(H,25,28)/b24-15+

InChI Key

NOWKRSQCDCPRLZ-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])N(C)C3CCCCC3

Origin of Product

United States

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